4-(3-Ethylphenyl)-2-fluorobenzaldehyde
Description
4-(3-Ethylphenyl)-2-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the ortho position and a 3-ethylphenyl group at the para position of the aromatic ring. This compound combines electronic effects from the fluorine substituent and steric/electronic contributions from the ethylphenyl group.
Properties
IUPAC Name |
4-(3-ethylphenyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-2-11-4-3-5-12(8-11)13-6-7-14(10-17)15(16)9-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHOGZMNJJNHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC(=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylphenyl)-2-fluorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylphenylboronic acid and 2-fluorobenzaldehyde.
Suzuki-Miyaura Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction, where 3-ethylphenylboronic acid reacts with 2-fluorobenzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure 4-(3-Ethylphenyl)-2-fluorobenzaldehyde.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethylphenyl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(3-Ethylphenyl)-2-fluorobenzoic acid.
Reduction: 4-(3-Ethylphenyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Ethylphenyl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethylphenyl)-2-fluorobenzaldehyde depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes that catalyze reactions involving aldehydes.
Receptors: Potential interactions with receptors that recognize aromatic aldehydes.
Comparison with Similar Compounds
Reactivity in Carboligation vs. Reduction
Fluorinated benzaldehydes exhibit distinct selectivity patterns in carboligation (PAC formation) and reduction (benzyl alcohol formation) pathways. Key findings from structural analogs include:
- 2-Fluorobenzaldehyde :
- Dominates in carboligation with pyruvate decarboxylase (PDC), achieving ~90% selectivity for 2F-PAC formation in whole-cell S. cerevisiae systems due to intramolecular hydrogen bonding between fluorine and the aldehyde group, which restricts conformational flexibility .
- Poor substrate for reduction to benzyl alcohol .
- 4-Fluorobenzaldehyde :
- Benzaldehyde (Unsubstituted) :
Inference for 4-(3-Ethylphenyl)-2-fluorobenzaldehyde: The ortho-fluorine likely enhances carboligation activity, similar to 2-fluorobenzaldehyde.
Enzyme Specificity: Whole-Cell vs. Purified Systems
Whole-cell catalysis often diverges from purified enzyme kinetics:
- Whole-Cell Systems: 2-Fluorobenzaldehyde outcompetes 4-fluorobenzaldehyde and unsubstituted benzaldehyde in carboligation due to metabolic channeling and competition for acetaldehyde .
Implications for 4-(3-Ethylphenyl)-2-fluorobenzaldehyde :
The ethylphenyl group may introduce steric clashes in enzymes like dehydrogenases, limiting oxidation pathways. Whole-cell systems might better accommodate this compound if competing metabolic routes are minimized.
Spectroscopic and Structural Properties
- NMR Analysis :
- 2-Fluorobenzaldehyde exhibits deshielded $ ^1H $ signals due to intramolecular hydrogen bonding, a feature critical for its enzyme interactions .
- Diastereomeric acetals derived from 2-fluorobenzaldehyde show distinct $ ^1H $- and $ ^{13}C $-NMR splitting patterns, useful for characterizing derivatives .
Prediction for 4-(3-Ethylphenyl)-2-fluorobenzaldehyde : The ethylphenyl group would introduce additional $ ^1H $ and $ ^{13}C $ signals in aromatic and alkyl regions. Hydrogen bonding from ortho-fluorine may persist but could be modulated by steric effects from the ethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
